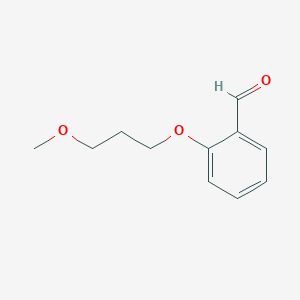

2-(3-Méthoxypropoxy)benzaldéhyde

Vue d'ensemble

Description

2-(3-Methoxypropoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehydesThis compound is a derivative of vanillin, a well-known flavoring agent used in the food industry.

Applications De Recherche Scientifique

2-(3-Methoxypropoxy)benzaldehyde has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.

Industry: Utilized in the production of flavoring agents and other industrial chemicals.

Mécanisme D'action

Mode of Action

It is known that benzaldehydes, a class of compounds to which 2-(3-methoxypropoxy)benzaldehyde belongs, can disrupt cellular antioxidation systems . This disruption can lead to the destabilization of cellular redox homeostasis, potentially inhibiting microbial growth .

Biochemical Pathways

Benzaldehydes have been shown to disrupt cellular antioxidation systems, which could affect various biochemical pathways related to redox homeostasis .

Result of Action

As a benzaldehyde, it may disrupt cellular antioxidation systems, leading to the destabilization of cellular redox homeostasis . This could potentially inhibit microbial growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

Industrial production methods for 2-(3-Methoxypropoxy)benzaldehyde typically involve bulk manufacturing, sourcing, and procurement. Companies like ChemScene and Ambeed provide this compound in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methoxypropoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted benzaldehydes depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vanillin: A well-known flavoring agent with similar structural features.

2-Methoxybenzaldehyde: Another benzaldehyde derivative with a methoxy group at the ortho position.

3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group at the meta position.

Uniqueness

2-(3-Methoxypropoxy)benzaldehyde is unique due to its methoxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in various fields.

Activité Biologique

2-(3-Methoxypropoxy)benzaldehyde, with the chemical formula CHO and CAS number 853643-70-6, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 2-(3-Methoxypropoxy)benzaldehyde features a benzaldehyde moiety substituted with a methoxypropoxy group. This structural configuration is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzaldehyde derivatives have been documented in various cancer cell lines. For example, related compounds have demonstrated anti-proliferative effects against cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest . While direct studies on 2-(3-Methoxypropoxy)benzaldehyde are scarce, the presence of the aldehyde functional group is often associated with cytotoxic properties in similar compounds.

The biological activity of 2-(3-Methoxypropoxy)benzaldehyde can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Membrane Disruption : Similar compounds have been shown to interact with bacterial membranes, leading to increased permeability and cell death .

- Modulation of Antibiotic Efficacy : By altering the permeability of bacterial membranes, 2-(3-Methoxypropoxy)benzaldehyde could enhance the efficacy of existing antibiotics.

Study on Benzaldehyde Derivatives

A comprehensive study evaluated various benzaldehyde derivatives for their antimicrobial properties. The findings indicated that structural modifications significantly affect their biological activity. Compounds similar to 2-(3-Methoxypropoxy)benzaldehyde were found to reduce the MIC values of standard antibiotics when combined, suggesting a synergistic effect .

Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of benzaldehyde derivatives against different cancer cell lines. The results showed that certain derivatives exhibited potent anti-cancer properties, leading to cell death through apoptosis pathways . Although specific data for 2-(3-Methoxypropoxy)benzaldehyde were not provided, its structural characteristics imply a potential for similar effects.

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | CHO |

| CAS Number | 853643-70-6 |

| Antimicrobial Activity | Potentially enhances antibiotic efficacy |

| Cytotoxicity | Suggested anti-proliferative effects in cancer cells |

| Mechanisms | Covalent bonding, membrane disruption |

Propriétés

IUPAC Name |

2-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJHBPLCUDFAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.